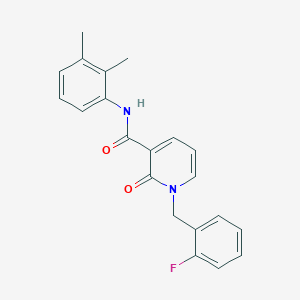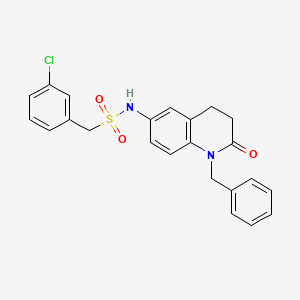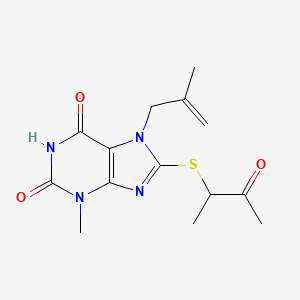![molecular formula C22H25N3O3S B2463349 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897487-35-3](/img/structure/B2463349.png)
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study focused on the synthesis of new 3-Phenoxypropan-2-ols with various heterocyclic substituents, including compounds similar to the queried chemical. These compounds demonstrated potential antimicrobial properties, suggesting a broad spectrum of applications in the field of medicinal chemistry (Mesropyan et al., 2005).
- Another research elaborated on the synthesis of various pyridine derivatives, including piperazin-1-yl methanones, with the in vitro antimicrobial activity assessed against various bacterial and fungal strains. This study highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Antiproliferative Effects
- A study by Kumar et al. (2014) synthesized a series of compounds, including those similar to the queried chemical, and evaluated their antiproliferative effect on human leukemic cells. The findings indicate potential applications in cancer research and therapy (Kumar et al., 2014).
Synthesis and Biological Activities
- Research by Menteşe et al. (2013) involved the synthesis of hybrid molecules derived from norfloxacin, including compounds with structural similarities to the queried chemical. The synthesized compounds were screened for antimicrobial activities, revealing potential therapeutic applications (Menteşe et al., 2013).
- A study by Mahesh et al. (2005) synthesized novel imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones, acting as serotonin3 (5-HT3) receptor antagonists. These findings can be crucial in developing treatments for various serotonin-related disorders (Mahesh et al., 2005).
Crystal Structure Analysis
- Kumara et al. (2017) conducted a study focusing on crystal structure studies, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives. This research is significant in understanding the molecular structure and reactivity of such compounds (Kumara et al., 2017).
Serotonin Receptor Antagonism
- Yoon et al. (2008) prepared compounds as 5-HT7 receptor antagonists, including 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides. This study contributes to the development of new drugs targeting serotonin receptors (Yoon et al., 2008).
Anti-Tubercular Activity
- Naidu et al. (2016) synthesized and evaluated various benzo[d]isoxazole derivatives for anti-tubercular activity. These compounds showed promising activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment (Naidu et al., 2016).
Properties
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-8-9-18(27-2)20-21(16)29-22(23-20)25-13-11-24(12-14-25)19(26)10-15-28-17-6-4-3-5-7-17/h3-9H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQLXGAEQNFBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2463269.png)
![5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2463271.png)
![1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2463272.png)


![4-cyano-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2463277.png)

![2-[But-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2463282.png)
![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione](/img/structure/B2463283.png)

![N,6-dimethyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2463285.png)

![N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2463288.png)
